N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a benzothiazole-derived compound featuring a non-aromatic 2,3-dihydro-1,3-benzothiazole core. The (2Z) configuration indicates a planar geometry around the exocyclic double bond, stabilized by conjugation with the benzamide moiety. Key structural features include:
- 4-ethoxy substituent: Enhances lipophilicity and influences electronic properties.
- 2,6-dimethoxybenzamide: A meta-substituted aromatic system with electron-donating methoxy groups, likely modulating steric and electronic interactions in biological or catalytic systems.
This compound’s synthesis likely involves condensation of a functionalized benzothiazole precursor with a 2,6-dimethoxybenzoyl chloride or analogous electrophile, followed by characterization via NMR, IR, and X-ray crystallography (methods inferred from analogous compounds in the literature) .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-5-13-23-19-16(27-6-2)11-8-12-17(19)28-21(23)22-20(24)18-14(25-3)9-7-10-15(18)26-4/h1,7-12H,6,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXMLKJJOERNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3OC)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy and prop-2-ynyl groups. The final step involves the coupling of the benzothiazole derivative with 2,6-dimethoxybenzamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole and Benzamide Derivatives
Key Findings:
The prop-2-yn-1-yl group introduces sp-hybridized carbons, enabling distinct reactivity (e.g., Sonogashira coupling) compared to aryl or alkyl substituents in .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise control of stereochemistry (2Z configuration), contrasting with simpler amidation routes for compounds like .
- Propynyl-containing compounds (e.g., ) often demand inert conditions to prevent alkyne polymerization, a challenge absent in methoxy- or alkyl-substituted analogs.
Crystallographic Insights :
- The dihydrothiazole core in exhibits a mean σ(C–C) bond deviation of 0.002 Å, suggesting high structural rigidity, a trait likely shared by the target compound’s benzothiazole system .
- X-ray data for confirmed an N,O-bidentate directing group, a feature absent in the target compound but relevant for metal-catalyzed applications .
The propynyloxy group in demonstrated improved UV stability, a property that could extend to the target compound’s alkyne moiety in material science applications .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A common approach includes:
Condensation : Reacting a substituted benzothiazole-2-amine with 2,6-dimethoxybenzoyl chloride in dichloromethane under reflux (60–70°C) for 6–8 hours .
Propargylation : Introducing the prop-2-yn-1-yl group via nucleophilic substitution using propargyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 50°C .
Etherification : Ethoxy group installation via Williamson synthesis, requiring sodium ethoxide and controlled anhydrous conditions .
Key Considerations : Monitor reaction progress using TLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and propargyl protons (δ 2.5–3.0 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and quaternary carbons in the benzothiazole ring (δ 120–140 ppm) validate the core structure .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 439.15 for [M+H]⁺) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary biological activities are associated with structurally similar benzothiazole derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
- Anticancer Potential : IC₅₀ values of 10–50 µM in MCF-7 and HeLa cell lines, likely through topoisomerase inhibition .
Note : Biological assays should include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data in biological activity assays be systematically addressed?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Strategies include:
Dose-Response Curves : Validate activity across a concentration range (e.g., 1–100 µM) to identify false positives .
Counter-Screens : Test against unrelated targets (e.g., kinase panels) to rule out non-specific effects .
Analytical Reassessment : Re-examine compound purity via HPLC-MS and confirm stability under assay conditions (e.g., pH 7.4, 37°C) .
Q. What reaction mechanisms govern the propargylation step in the synthesis?
- Methodological Answer : Propargylation proceeds via an SN2 mechanism , where the benzothiazole nitrogen acts as a nucleophile attacking propargyl bromide. Key evidence:
- Kinetic Isotope Effects : Deuterated solvents reduce reaction rates, supporting a bimolecular pathway .
- Stereochemical Inversion : Observed in chiral analogs using CD spectroscopy .
Optimization : Catalytic KI or phase-transfer agents (e.g., TBAB) enhance yield (from 60% to 85%) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to proposed targets (e.g., EGFR kinase). Focus on hydrogen bonds between methoxy groups and Thr766/Val702 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- SAR Analysis : Compare docking scores of analogs to identify critical substituents (e.g., ethoxy vs. methoxy groups) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Replace dichloromethane with THF to improve solubility of intermediates (yield increase from 70% to 88%) .
- Catalyst Optimization : Use Pd/C (5% loading) for hydrogenation steps, reducing byproduct formation .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for condensation steps (residence time: 30 min, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
